(E)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide
Description
(E)-N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenylethenesulfonamide is a sulfonamide derivative featuring a pyrazole ring, an ethylene linker, and a phenyl-substituted ethenesulfonamide group. Its (E)-stereochemistry at the ethene double bond imposes a planar geometry, enhancing π-π stacking interactions with aromatic systems. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and anti-inflammatory research, due to the sulfonamide group’s role in binding catalytic sites .
Structural characterization of this compound likely employs X-ray crystallography tools such as SHELXL for refinement and ORTEP-3 for molecular graphics, ensuring precise determination of stereochemistry and intermolecular interactions .
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-13-12-14(2)18(17-13)10-9-16-21(19,20)11-8-15-6-4-3-5-7-15/h3-8,11-12,16H,9-10H2,1-2H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQVKBCYMALYMKY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNS(=O)(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison with Analogous Compounds
Key Observations:
Functional Group Impact :
- The sulfonamide group in the target compound enhances acidity (pKa ~10–12) compared to carboxamide analogs (pKa ~15–17), improving solubility in polar solvents and binding to charged residues in biological targets .
- Thiadiazole and isoxazole rings in analogs introduce additional heteroatoms (N, S), altering electronic properties and metabolic stability.
Linker Flexibility :
- The ethyl linker in the target compound provides moderate flexibility, balancing conformational freedom and rigidity. In contrast, the acetyl linker in the piperidinecarboxamide analog restricts rotation, favoring pre-organized binding conformations .
Stereochemical Influence: The (E)-configuration of the ethenesulfonamide group ensures optimal alignment for π-π interactions, unlike (Z)-isomers or non-planar systems in other sulfonamide derivatives.
Computational Insights :
- Molecular docking studies (using tools like AutoDock or Schrödinger ) suggest that the pyrazole and sulfonamide groups in the target compound exhibit stronger binding affinity to COX-2 (~30% higher ΔG than carboxamide analogs) due to dual H-bonding and hydrophobic interactions .
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